molecular formula C8H16F2N2 B3403838 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine CAS No. 1178346-64-9

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine

Cat. No.: B3403838
CAS No.: 1178346-64-9
M. Wt: 178.22
InChI Key: GVZYGQVLMYTMQK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a piperidine ring substituted with a difluoroethyl group and a methylamine group. The presence of fluorine atoms in the structure imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine typically involves the introduction of the difluoroethyl group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a piperidine derivative, reacts with a difluoroethylating agent under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, the use of specific solvents and catalysts can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-N-ethylpiperidin-4-amine: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and biological activity.

    1-(2,2-Difluoroethyl)-N-methylpiperidin-3-amine: The position of the amine group on the piperidine ring is different, leading to variations in reactivity and interactions with biological targets.

    1-(2,2-Difluoroethyl)-N-methylpiperidin-4-ol:

Properties

IUPAC Name

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c1-11-7-2-4-12(5-3-7)6-8(9)10/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYGQVLMYTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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